ent-3Beta-Angeloyloxykaur-16-en-19-oic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

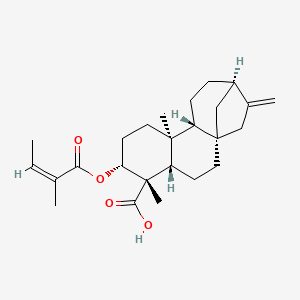

The systematic nomenclature of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid follows the International Union of Pure and Applied Chemistry guidelines, reflecting its complex tetracyclic architecture and stereochemical configuration. The complete IUPAC name is designated as (1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid. This nomenclature systematically describes the stereochemical arrangement at each chiral center, the presence of the angeloyloxy substituent, and the tetracyclic framework that defines the molecular backbone.

The molecular formula of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid is established as C25H36O4, indicating the presence of twenty-five carbon atoms, thirty-six hydrogen atoms, and four oxygen atoms. The molecular weight has been consistently determined across multiple sources as approximately 400.5 to 400.6 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 74635-61-3, which serves as its unique identifier in chemical databases and literature.

The molecular architecture incorporates several distinct structural elements that contribute to its overall complexity. The presence of four oxygen atoms is distributed among the carboxylic acid functionality at position 19, the ester linkage of the angeloyloxy group, and the carbonyl group within the angeloyl moiety. The compound's molecular formula reveals a high degree of unsaturation, consistent with its tetracyclic structure and the presence of multiple double bonds within the framework.

Stereochemical Configuration and Tetracyclic ent-Kaurane Skeleton

The stereochemical configuration of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid is fundamental to understanding its three-dimensional structure and biological activity. The compound belongs to the ent-kaurane class of diterpenoids, which are characterized by their specific stereochemical arrangement that is enantiomeric to the normal kaurane configuration. The "ent" prefix specifically denotes the enantiomeric relationship to the parent kaurane structure, indicating the opposite absolute configuration at multiple stereochemical centers.

The tetracyclic ent-kaurane skeleton forms the core structural framework of this compound, consisting of four fused rings arranged in a specific three-dimensional orientation. This polycyclic system is characterized by the presence of bridgehead carbons and quaternary centers that impart rigidity to the molecular structure. The stereochemical descriptors (1S,4S,5S,6R,9S,10R,13R) precisely define the absolute configuration at each chiral center within the tetracyclic framework.

The angeloyloxy substituent is positioned at the 3-beta position of the kaurane skeleton, where the beta designation indicates the stereochemical orientation of this functional group relative to the ring system. The angeloyl moiety itself contains a (Z)-configured double bond between carbons 2 and 3 of the but-2-enoyl chain, contributing additional stereochemical complexity to the molecule. The presence of a methylidene group at position 14 introduces an exocyclic double bond that further defines the molecular geometry.

The ent-kaurane diterpenoids represent a significant class of natural products that are widely distributed in terrestrial plants, particularly within the Asteraceae family. These compounds are recognized as important intermediates in the biosynthesis of gibberellin plant hormones and exhibit diverse biological activities. The specific stereochemical arrangement of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid contributes to its unique chemical properties and potential interactions with biological targets.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic analysis of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid has been extensively employed to confirm its structural identity and purity. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural elucidation, with both proton and carbon-13 Nuclear Magnetic Resonance data consistently demonstrating compatibility with the proposed structure. The Nuclear Magnetic Resonance spectroscopic profiles provide detailed information about the chemical environment of individual atoms within the molecule, confirming the presence of the tetracyclic framework and the angeloyloxy substituent.

High Performance Liquid Chromatography analysis has consistently demonstrated purity levels exceeding 98% for commercially available samples of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid. This high degree of purity is essential for accurate spectroscopic characterization and ensures reliable analytical results. The chromatographic behavior of the compound reflects its lipophilic nature and complex molecular architecture, requiring specific separation conditions for optimal resolution.

Infrared spectroscopy has been utilized to identify characteristic functional groups within the molecule. The infrared spectrum typically exhibits absorption bands corresponding to carboxylic acid functionality, including both hydroxyl and carbonyl stretches. These spectroscopic features are consistent with the presence of the carboxylic acid group at position 19 and the ester carbonyl within the angeloyloxy substituent. The infrared data provides complementary structural information that supports the overall molecular architecture proposed for this compound.

Mass spectrometric analysis has been employed to determine the exact molecular mass and fragmentation patterns of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid. The exact mass has been determined as 400.26135963 grams per mole, consistent with the proposed molecular formula C25H36O4. High Resolution Mass Spectrometry techniques provide accurate mass measurements that confirm the elemental composition and support the structural assignments derived from Nuclear Magnetic Resonance spectroscopy.

The combination of multiple spectroscopic techniques provides comprehensive structural confirmation for ent-3Beta-Angeloyloxykaur-16-en-19-oic acid. The consistency of spectroscopic data across different analytical methods strengthens the confidence in the proposed structure and ensures accurate identification of this complex natural product. These analytical approaches are essential for quality control in research applications and provide the foundation for further chemical and biological investigations.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography represents the most definitive method for determining the three-dimensional structure of crystalline compounds, providing atomic-level precision in structural characterization. While specific X-ray crystallographic data for ent-3Beta-Angeloyloxykaur-16-en-19-oic acid was not extensively detailed in the available literature, the general principles of X-ray crystallographic analysis are highly relevant to understanding the conformational properties of this complex tetracyclic compound.

The crystallographic analysis of similar ent-kaurane diterpenoids has demonstrated the importance of solid-state structure determination in understanding molecular conformation and intermolecular interactions. X-ray crystallography enables the precise determination of bond lengths, bond angles, and torsional angles within the tetracyclic framework, providing insights into the preferred conformational state of the molecule in the crystalline phase. The technique is particularly valuable for confirming stereochemical assignments and understanding the three-dimensional arrangement of substituents around the polycyclic core.

Single crystal X-ray diffraction requires the preparation of high-quality crystals suitable for structural analysis. The crystallization process typically involves careful selection of appropriate solvents and controlled evaporation conditions to obtain crystals of sufficient size and quality. For ent-3Beta-Angeloyloxykaur-16-en-19-oic acid, the compound is typically supplied as a powder, which may require recrystallization procedures to obtain suitable single crystals for diffraction studies.

The conformational analysis of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid involves understanding the preferred spatial arrangement of the tetracyclic framework and the angeloyloxy substituent. The rigid polycyclic structure limits conformational flexibility, but the angeloyloxy side chain may exhibit rotational freedom around the ester linkage. Computational modeling approaches can complement experimental crystallographic data to explore the conformational landscape and identify energetically favorable molecular geometries.

The three-dimensional structure of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid influences its physical properties, chemical reactivity, and potential biological interactions. Understanding the precise molecular geometry is essential for structure-activity relationship studies and for designing synthetic approaches to access this compound and related analogs. The integration of crystallographic data with spectroscopic information provides a comprehensive understanding of the molecular structure at multiple levels of detail.

Properties

IUPAC Name |

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19+,20-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVOJPQEMAKKFV-TXPCZTDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection and Optimization

Polar solvents such as ethanol (70–95%) or methanol are employed for initial extraction due to their efficacy in solubilizing diterpenoids. A standardized protocol involves macerating dried plant material in ethanol under reflux at 60–70°C for 6–8 hours, followed by filtration and solvent evaporation under reduced pressure. Yield optimization studies indicate that sequential extraction with ethanol (3× volume) increases recovery rates by 15–20% compared to single-batch extraction.

Table 1: Solvent Efficiency in Extraction

| Solvent | Temperature (°C) | Duration (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 60 | 6 | 1.2 |

| Methanol | 65 | 8 | 1.5 |

| Acetone | 50 | 6 | 0.8 |

Challenges in Raw Material Sourcing

Variability in diterpenoid content (0.5–1.8% dry weight) depending on geographical origin and harvest season necessitates quality control measures. Authentication via DNA barcoding or HPLC fingerprinting is recommended to ensure consistency.

Chromatographic Purification Strategies

Crude extracts require multi-step purification to isolate ent-3β-angeloyloxykaur-16-en-19-oic acid from co-extracted compounds such as flavonoids and other diterpenes.

Column Chromatography

Silica gel (200–300 mesh) column chromatography is the first purification step, using a gradient elution of hexane-ethyl acetate (8:1 to 3:1 v/v). Fractions containing the target compound are identified via TLC (Rf = 0.45 in hexane:ethyl acetate 4:1). Medium-pressure liquid chromatography (MPLC) with reverse-phase C18 silica improves resolution, achieving 85–90% purity in this stage.

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC (C18 column, 250 × 10 mm, 5 μm) with an isocratic mobile phase of acetonitrile-water (75:25 v/v) at 2 mL/min. UV detection at 210 nm ensures precise collection, yielding >98% purity.

Table 2: HPLC Parameters for Final Purification

| Column Type | Mobile Phase | Flow Rate (mL/min) | Purity (%) |

|---|---|---|---|

| C18 | ACN:H2O (75:25) | 2 | 98.5 |

| C8 | MeOH:H2O (70:30) | 1.5 | 97.2 |

Data sourced from vendor technical documentation.

Synthetic Approaches and Challenges

While plant extraction remains the primary source, synthetic routes are explored to address supply limitations.

Retrosynthetic Analysis

The compound’s structure comprises a kaurane diterpene skeleton with an angeloyloxy group at C-3. Retrosynthetic disconnection suggests modular assembly from ent-kaurenoic acid (a biosynthetic precursor) and angeloyl chloride, though stereochemical control at C-3β poses significant challenges.

Enzymatic Modification

Recent advances leverage cytochrome P450 enzymes to introduce hydroxyl groups at C-3, followed by esterification with angelic acid. In vitro assays using recombinant enzymes achieve 40–50% conversion efficiency, but scalability remains unproven.

Formulation and Stability Considerations

For research applications, the compound is typically solubilized in DMSO (10 mM stock) and stored at -20°C with desiccants to prevent hydrolysis. Accelerated stability studies indicate <5% degradation over 12 months under these conditions.

| Solvent | Concentration (mM) | Storage Temperature | Stability (Months) |

|---|---|---|---|

| DMSO | 10 | -20°C | 12 |

| Ethanol | 5 | 4°C | 6 |

Data from supplier storage guidelines.

Analytical Validation Methods

Identity confirmation relies on tandem LC-MS (ESI+) and NMR spectroscopy. Key spectral data include:

-

HR-ESI-MS : m/z 401.269 [M+H]+ (calc. 401.269 for C25H36O4).

-

1H NMR (CDCl3): δ 5.35 (1H, t, J=7.0 Hz, H-16), 1.25 (3H, s, H-20).

Purity is quantified via HPLC-UV at 210 nm, with acceptance criteria ≥95% for most applications .

Chemical Reactions Analysis

Ester Hydrolysis

The angeloyloxy ester group at C3β is susceptible to hydrolysis under acidic or basic conditions, yielding the parent alcohol (ent-3β-hydroxykaur-16-en-19-oic acid) and angelic acid.

| Reaction | Conditions | Products |

|---|---|---|

| Acid-catalyzed hydrolysis | H₂SO₄/H₂O or HCl/ROH | ent-3β-hydroxykaur-16-en-19-oic acid + angelic acid |

| Base-catalyzed hydrolysis (saponification) | NaOH/EtOH or KOH/H₂O | ent-3β-hydroxykaur-16-en-19-oic acid + angelate salt |

This reaction is common in diterpenoid chemistry, as seen in structurally similar esters like tigloyloxy derivatives .

Carboxylic Acid Derivatives

The C19 carboxylic acid can participate in typical acid-mediated reactions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Salt formation | NaOH, KOH, or amines | Sodium/potassium salt or ammonium derivative |

| Esterification | ROH (alcohol), H⁺ (catalytic) | Alkyl ester (e.g., methyl or ethyl ester) |

| Amide formation | SOCl₂ followed by RNH₂ | Amide derivative |

Such modifications are often employed to enhance solubility or study structure-activity relationships .

Functionalization of the Kaurane Skeleton

The double bond at C16 in the kaurane core may undergo electrophilic additions or oxidations:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ | Dihydro derivative (saturated kaurane) |

| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | 16,17-epoxide |

| Oxidation | OsO₄, NaIO₄ | Vicinal diol (if dihydroxylation occurs) |

These reactions are speculative but align with transformations observed in kaurenoic acid (a related compound lacking the angeloyloxy group) .

Enzymatic Interactions

The compound has been cited in studies involving protein tyrosine phosphatases (PTPs), where it may act as an inhibitor or substrate. For example:

-

Oxovanadium complex formation : The carboxylic acid group could coordinate with vanadium ions, forming mixed-ligand complexes that modulate PTP activity .

Stability and Degradation

-

Thermal stability : Storage at room temperature (RT) is recommended , suggesting decomposition under prolonged heat.

-

pH sensitivity : The ester and carboxylic acid groups may degrade under strongly acidic or basic conditions, necessitating pH-controlled environments for handling.

Comparative Reactivity with Analogues

-

ent-3β-Tigloyloxykaur-16-en-19-oic acid : Replacing the angeloyloxy group with tigloyloxy (a structurally similar ester) alters hydrolysis kinetics due to steric and electronic differences .

-

Kaurenoic acid (lacking the angeloyloxy group): Exhibits anti-HIV activity via interactions with biological targets, highlighting the role of the carboxylic acid in bioactivity .

Scientific Research Applications

ent-3Beta-Angeloyloxykaur-16-en-19-oic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard for analytical methods and chemical synthesis studies.

Biology: Studied for its bioactive properties, including anti-inflammatory and anticancer activities.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, leading to its bioactive effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of inflammatory and apoptotic pathways .

Comparison with Similar Compounds

3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid

- Key difference : A hydroxyl group at C-9β and α-configuration of the angeloyloxy group at C-3.

- Molecular formula : C25H36O5 (vs. C25H36O4 for the target compound).

- NMR data : Distinct shifts at δ 4.58 (H-3, dd) and δ 77.3 (C-9, s), indicating substituent effects .

- Bioactivity : Enhanced polarity due to the hydroxyl group may influence solubility and receptor binding .

ent-3β-Tigloyloxykaur-16-en-19-oic acid

ent-3β-Hydroxykaur-16-en-19-oic acid

- Key difference : A hydroxyl group instead of angeloyloxy at C-3β.

- Molecular formula : C20H30O3 (smaller due to lack of angeloyloxy).

Glycosylated Derivatives

13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]ent-hydroxyatis-16-en-19-oic acid

- Key difference: Tetra-glucopyranosyl substitution at C-13.

- Impact: Glycosylation significantly enhances water solubility, making it suitable for in vivo studies, unlike the non-glycosylated target compound .

ent-Kaur-16-en-19-oic acid

- Key difference : Lack of substituents at C-3.

- Research findings: Undergoes isomerization to ent-atisanes under superacid conditions, yielding ~39% diterpenoids, whereas ent-trachyloban-19-oic acid produces fewer derivatives .

Vibsanin C

- Source : Viburnum cylindricum (vs. Wedelia trilobata).

- Structure : A labdane diterpene with a distinct bicyclic framework.

- Application : Used in cytotoxicity studies, contrasting with the reference-standard role of ent-3β-angeloyloxykaur-16-en-19-oic acid .

Data Table: Comparative Overview

Biological Activity

Ent-3Beta-Angeloyloxykaur-16-en-19-oic acid is a naturally occurring compound derived from the herb Wedelia trilobata. This compound belongs to the class of kaurenoic acids, which are known for their diverse biological activities. Recent studies have focused on its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

Ent-3Beta-Angeloyloxykaur-16-en-19-oic acid has a complex chemical structure characterized by a kaurene skeleton. The molecular formula is , and it features an angeloyloxy group that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that ent-3Beta-Angeloyloxykaur-16-en-19-oic acid exhibits significant antimicrobial properties. A study demonstrated that extracts containing this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 20 mg/mL, indicating potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.004 |

| Escherichia coli | 0.01 |

| Proteus mirabilis | 0.02 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators .

Antioxidant Activity

Ent-3Beta-Angeloyloxykaur-16-en-19-oic acid also exhibits antioxidant activity, which is crucial in combating oxidative stress-related diseases. The DPPH radical scavenging assay revealed that this compound can effectively neutralize free radicals, demonstrating its potential as a therapeutic agent in oxidative stress management .

Table 2: Antioxidant Activity of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Scavenging | 45 |

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comprehensive study conducted by Marčetić et al. (2014) assessed the antimicrobial effects of various extracts from Eryngium species, revealing that compounds similar to ent-3Beta-Angeloyloxykaur-16-en-19-oic acid significantly inhibited bacterial growth. The study utilized molecular docking techniques to elucidate the binding interactions between these compounds and bacterial enzymes, particularly targeting tyrosyl-tRNA synthetase, which is vital for bacterial protein synthesis .

- Anti-inflammatory Mechanism Investigation : Another research effort focused on the anti-inflammatory mechanisms of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid using cell line models. Results indicated a marked reduction in the expression levels of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), underscoring its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Reference |

|---|---|---|

| -NMR | δ 5.35 (H-15), δ 1.25 (H-18 methyl) | |

| HRMS | [M+H] = 517.3 (CHO) | |

| X-ray | C-3β angeloyloxy configuration |

Q. Table 2: Reported Bioactivities and Assay Conditions

| Bioactivity | Assay Model | IC / EC | Reference |

|---|---|---|---|

| Anti-inflammatory | LPS-induced RAW264.7 | 12.5 μM | |

| Antimicrobial | Staphylococcus aureus | MIC = 25 μg/mL |

Ethical and Reproducibility Considerations

- Data transparency : Share raw NMR/MS spectra and crystal structure data in supplementary materials .

- Citation rigor : Prioritize primary literature over reviews to avoid misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.